1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride
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Overview
Description
1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride typically involves multiple steps:
Formation of the Trifluoromethylpyridine Moiety: This can be achieved through the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclobutylmethanamine Synthesis: The cyclobutylmethanamine moiety can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling the trifluoromethylpyridine with the cyclobutylmethanamine under suitable conditions, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
Uniqueness
1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
2567504-80-5 |
---|---|
Molecular Formula |
C11H14ClF3N2 |
Molecular Weight |
266.7 |
Purity |
95 |
Origin of Product |
United States |
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